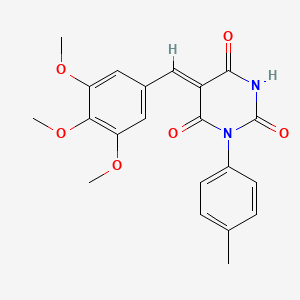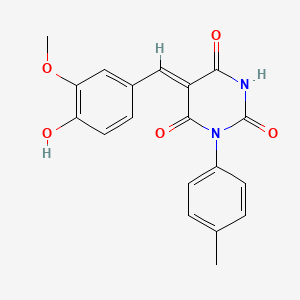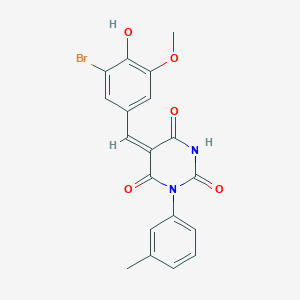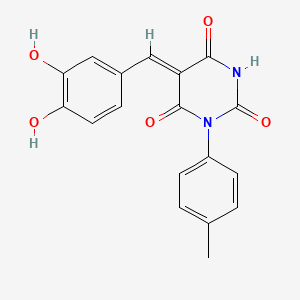
5-(3,4-dihydroxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(3,4-dihydroxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as curcumin, which is a natural polyphenol found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied for its various biological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Curcumin has been extensively studied for its various biological properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). Curcumin also exhibits potent antioxidant activity by scavenging free radicals and upregulating the expression of antioxidant enzymes.
In addition, curcumin has been shown to have anticancer effects by inhibiting the proliferation and survival of cancer cells. It has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in various cancer cell lines. Curcumin has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Mechanism of Action
The mechanism of action of curcumin is complex and involves multiple pathways. It has been shown to interact with various proteins and enzymes, including transcription factors, enzymes involved in inflammation, and signaling pathways involved in cancer progression. Curcumin has been shown to inhibit the activity of several enzymes involved in inflammation, such as COX-2 and 5-lipoxygenase (5-LOX), by directly binding to the active site of these enzymes. Curcumin also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory genes.
In addition, curcumin has been shown to interact with several signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the MAPK pathway. Curcumin has been shown to inhibit the activation of these pathways by interacting with various proteins and enzymes involved in these pathways.
Biochemical and Physiological Effects
Curcumin has been shown to have several biochemical and physiological effects. It has been shown to exhibit potent antioxidant activity by scavenging free radicals and upregulating the expression of antioxidant enzymes. Curcumin also exhibits anti-inflammatory effects by inhibiting the activity of several enzymes and transcription factors involved in inflammation.
In addition, curcumin has been shown to have anticancer effects by inhibiting the proliferation and survival of cancer cells. It has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in various cancer cell lines. Curcumin has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using curcumin in lab experiments is its low toxicity and high bioavailability. Curcumin is a natural compound that is well-tolerated and has a low risk of adverse effects. It also has high bioavailability, which allows it to be easily absorbed and distributed in the body.
However, one of the limitations of using curcumin in lab experiments is its poor solubility in water. Curcumin has poor solubility in water, which makes it difficult to administer in aqueous solutions. This can limit its use in certain experiments, such as cell culture experiments.
Future Directions
There are several future directions for research on curcumin. One area of research is the development of curcumin analogs with improved bioavailability and efficacy. Several curcumin analogs have been developed that exhibit improved solubility and potency compared to curcumin.
Another area of research is the development of curcumin-based drug delivery systems. Curcumin has been shown to have potent therapeutic effects, but its poor solubility and bioavailability limit its clinical use. Drug delivery systems that can improve the solubility and bioavailability of curcumin may enhance its therapeutic potential.
Finally, there is a need for further research on the safety and efficacy of curcumin in humans. While curcumin has been extensively studied in vitro and in animal models, its safety and efficacy in humans are not well-established. Further clinical trials are needed to determine the optimal dose, safety, and efficacy of curcumin in humans.
Conclusion
Curcumin is a natural polyphenol found in turmeric that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent anti-inflammatory, antioxidant, and anticancer effects, and has been extensively studied for its various biological properties. While curcumin has several advantages, such as low toxicity and high bioavailability, its poor solubility in water limits its use in certain experiments. Future research on curcumin should focus on the development of curcumin analogs with improved bioavailability and efficacy, the development of curcumin-based drug delivery systems, and the safety and efficacy of curcumin in humans.
properties
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10-2-5-12(6-3-10)20-17(24)13(16(23)19-18(20)25)8-11-4-7-14(21)15(22)9-11/h2-9,21-22H,1H3,(H,19,23,25)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGGIVYBGMGZLU-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889591.png)
![1-(4-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889600.png)

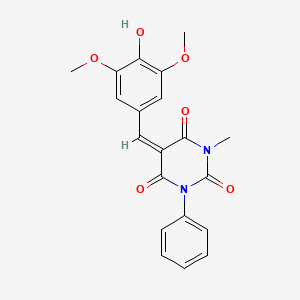
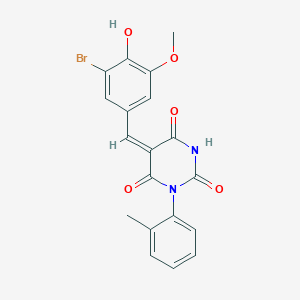
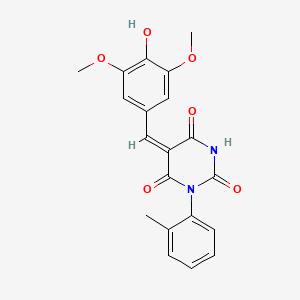
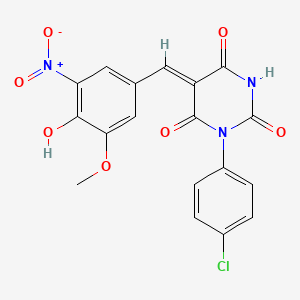
![4-[5-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3889640.png)
![1-(4-methylphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889642.png)
